

Comprehensive Spectroscopic Characterization: 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea

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Compound of Interest

Compound Name: 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea

CAS No.: 78971-65-0

Cat. No.: B3337746

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Executive Summary & Compound Identity

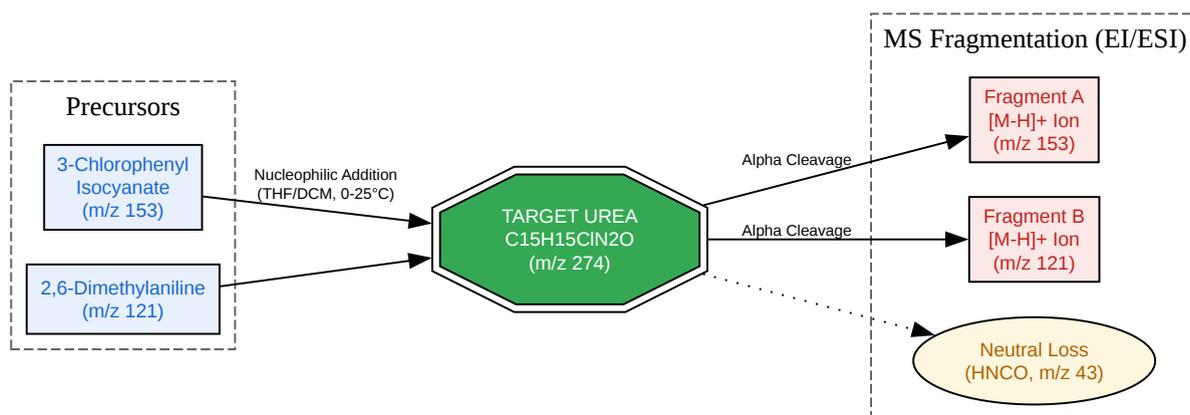
This urea derivative represents a structural hybrid between the 2,6-xylidine scaffold (common in local anesthetics like Lidocaine) and the 3-chloroaniline moiety (frequent in herbicides and kinase inhibitors). Its spectroscopic signature is defined by the electronic contrast between the electron-rich 2,6-dimethylphenyl ring and the electron-deficient 3-chlorophenyl ring.[1]

Property	Details
IUPAC Name	1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea
Molecular Formula	C ₁₅ H ₁₅ ClN ₂ O
Molecular Weight	274.75 g/mol
Monoisotopic Mass	274.087 g/mol
CAS Registry	Not widely indexed (Custom Synthesis)
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water

Synthesis & Fragmentation Logic

Understanding the synthetic origin is critical for interpreting the Mass Spectrometry (MS) fragmentation patterns. The compound is typically synthesized via the nucleophilic addition of 2,6-dimethylaniline to 3-chlorophenyl isocyanate.[1]

Reaction Pathway & MS Fragmentation (Graphviz)



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Figure 1: Synthetic pathway and primary mass spectrometric fragmentation logic.

Mass Spectrometry (MS) Analysis

The mass spectrum of this compound is characterized by a distinct chlorine isotope pattern and cleavage at the urea linkage.

Key MS Parameters (ESI+)

Ion	m/z (Theoretical)	Relative Abundance	Interpretation
[M+H] ⁺	275.09	100%	Protonated molecular ion.
[M+H+2] ⁺	277.09	~32%	³⁷ Cl Isotope peak. Diagnostic 3:1 ratio confirms mono-chlorination.
[M+Na] ⁺	297.07	Variable	Sodium adduct (common in ESI).
Fragment A	154.0	High	3-Chlorophenyl isocyanate fragment (cleavage of N-CO bond).[1]
Fragment B	122.1	Medium	2,6-Dimethylaniline fragment (cleavage of CO-N bond).

Mechanistic Insight: In Electron Impact (EI) ionization, the molecular ion (M^{+•}) is stable but often fragments via the McLafferty rearrangement or simple bond fission to regenerate the isocyanate and amine components. The presence of the ³⁵Cl/³⁷Cl isotopic cluster is the primary confirmation of the 3-chlorophenyl ring.

Infrared Spectroscopy (IR)

The IR spectrum is dominated by the urea functional group (-NH-CO-NH-). The asymmetry of the molecule results in distinct vibrational modes for the two N-H bonds.

Functional Group	Wavenumber (cm ⁻¹)	Band Shape	Assignment
N-H Stretch	3280 – 3340	Sharp, Med	Secondary amine stretching. Often appears as a doublet due to two distinct N-H environments.
C-H Stretch (Ar)	3030 – 3070	Weak	Aromatic C-H stretching.
C-H Stretch (Alk)	2920 – 2960	Weak	Methyl group C-H stretching (from 2,6-dimethyl moiety).
C=O Stretch	1640 – 1660	Strong	Amide I band. Urea carbonyls typically absorb at lower frequencies than esters due to resonance.
N-H Bend	1540 – 1560	Strong	Amide II band. Combined N-H bending and C-N stretching.
C=C (Ar)	1480, 1590	Medium	Aromatic ring breathing modes.
C-Cl Stretch	1080 – 1095	Medium	Aryl chloride stretch (diagnostic for the 3-chlorophenyl ring).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is the most definitive tool for structural verification. The asymmetry of the urea linkage creates distinct chemical environments for the two aromatic rings.

Experimental Protocol

- Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is recommended due to the poor solubility of diarylureas in CDCl₃ and to prevent N-H proton exchange.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Concentration: 10–15 mg in 0.6 mL solvent.

¹H NMR Data (400 MHz, DMSO-d₆)

Position	Shift (δ ppm)	Mult.	Integ.	Coupling (J Hz)	Assignment & Logic
CH ₃	2.21	s	6H	-	2,6-Dimethyl protons. Singlet indicates equivalence of the two methyl groups on the symmetric xylidine ring.
Ar-H (Xyl)	7.05 – 7.15	m	3H	-	2,6-Dimethylphenyl ring protons. The 3,4,5-protons often overlap as a multiplet.
Ar-H (Cl)	6.98 – 7.02	d	1H	8.0	4-H of 3-chlorophenyl.
Ar-H (Cl)	7.25 – 7.30	t	1H	8.0	5-H of 3-chlorophenyl (pseudo-triplet).
Ar-H (Cl)	7.35 – 7.40	d	1H	8.0	6-H of 3-chlorophenyl. [1]
Ar-H (Cl)	7.70	t/s	1H	~2.0	2-H of 3-chlorophenyl. Isolated proton between Cl and Urea,

appears as a triplet (meta coupling) or broad singlet.

NH attached to 2,6-dimethylphenyl. Shielded relative to NH(B) due to electron-donating methyls and steric orthogonality.

NH (A)	7.85	s	1H	-
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NH attached to 3-chlorophenyl.

[1]
Deshielded (downfield) due to the electron-withdrawing Chlorine atom.

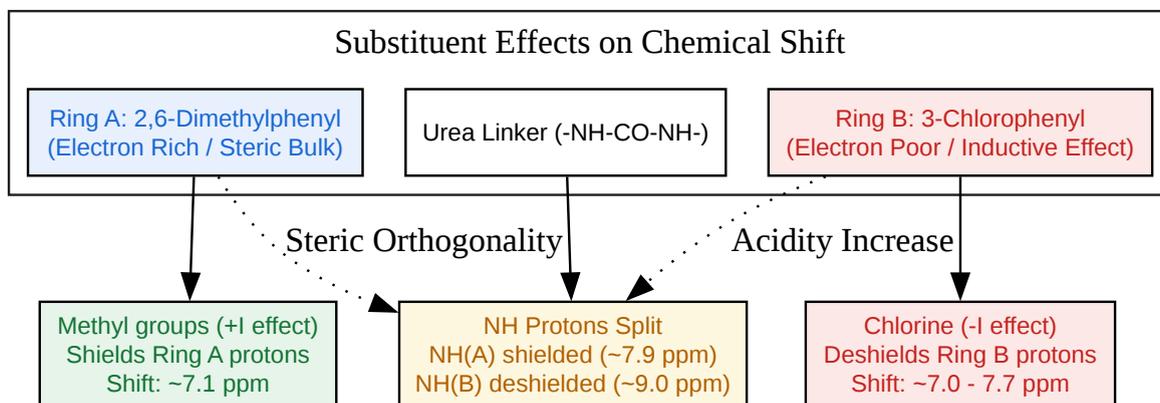
NH (B)	8.95	s	1H	-
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¹³C NMR Data (100 MHz, DMSO-d₆)

Type	Shift (δ ppm)	Assignment
Aliphatic	18.5	Methyl carbons (2,6-CH ₃).
Aromatic	116.8	C2 of 3-chlorophenyl (Ortho to urea, Ortho to Cl).
Aromatic	118.2	C6 of 3-chlorophenyl.
Aromatic	122.1	C4 of 3-chlorophenyl.
Aromatic	126.5	C4 of 2,6-dimethylphenyl.
Aromatic	128.0	C3/C5 of 2,6-dimethylphenyl.
Aromatic	130.5	C5 of 3-chlorophenyl.[1]
Aromatic	133.2	C3 of 3-chlorophenyl (C-Cl).[1]
Aromatic	135.5	C2/C6 of 2,6-dimethylphenyl (C-CH ₃).
Aromatic	136.0	C1 of 2,6-dimethylphenyl (Ipso).
Aromatic	141.5	C1 of 3-chlorophenyl (Ipso).[1]
Carbonyl	153.2	C=O (Urea).[2][3][4][5][6][7][8] Characteristic urea signal.

Structural Validation Logic (Graphviz)

The following diagram illustrates the logical flow for assigning the NMR signals based on the substituent effects (Electronic and Steric).



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Figure 2: Structure-Activity Relationship (SAR) logic used to assign specific NMR shifts.

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